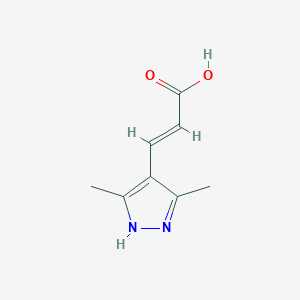

(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDQAJYMPKNREP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation

The first step involves synthesizing the 3,5-dimethylpyrazole core:

- Reactants : Hydrazine hydrate and acetylacetone (or other β-diketones).

- Conditions : The reaction is carried out in an ethanol solvent under reflux conditions.

- Mechanism : Hydrazine reacts with acetylacetone to form the pyrazole ring through cyclization.

Condensation Reaction

Once the pyrazole core is formed, it is functionalized with acrylic acid:

- Reactants : 3,5-dimethylpyrazole and acrylic acid (or derivatives such as acryloyl chloride).

- Catalysts : Acidic or basic catalysts are often employed to facilitate the reaction.

- Conditions : The reaction typically occurs in polar solvents like dimethylformamide (DMF) or acetonitrile under controlled temperatures.

Purification

The crude product undergoes purification steps:

- Recrystallization : Using solvents such as ethanol or methanol.

- Chromatography : To remove impurities and isolate the desired compound.

Reaction Parameters

| Step | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrazole Formation | Hydrazine + Acetylacetone | Ethanol | Reflux | 4–6 hours | 80–90 |

| Condensation | Pyrazole + Acrylic Acid | DMF/Acetonitrile | ~80°C | 6–8 hours | 70–85 |

Analytical Data

After synthesis, the compound is characterized using:

- NMR Spectroscopy :

- Proton NMR confirms the presence of aromatic protons from the pyrazole ring and vinyl protons from acrylic acid.

- Mass Spectrometry :

- Provides molecular weight confirmation (166.18 g/mol).

- IR Spectroscopy :

- Identifies functional groups such as C=O stretching from acrylic acid and N-H bending from pyrazole.

Notes on Optimization

Several factors can influence yield and purity:

- Catalyst Selection : Using stronger acids like sulfuric acid can improve condensation efficiency.

- Solvent Choice : Polar solvents enhance reaction rates but may require additional purification steps.

- Temperature Control : Excessive heat can lead to side reactions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or other reduced forms.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The acrylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares core features with other pyrazole-acrylic acid derivatives but differs in substituents and functional groups. Key analogs include:

Key Observations

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine in E-4d) increases melting points and lipophilicity compared to the target compound’s methyl groups. Triazolo extensions (E-4b) further elevate thermal stability (253–255°C) .

- Purity and Synthesis : The dichlorophenylmethyl analog achieves 95% purity, suggesting optimized synthetic routes, whereas the target compound’s discontinued status may reflect challenges in scalability .

- Bioactivity Potential: Benzoylamino-propenoic acid derivatives (E-4d, E-4b) are hypothesized to interact with enzymatic targets (e.g., kinases) due to their extended conjugated systems .

Research Findings and Implications

- Thermal Behavior : Higher melting points in chlorine- or triazolo-substituted analogs correlate with stronger intermolecular interactions (e.g., halogen bonding, π-stacking) .

- Synthetic Accessibility : The 95% purity of the dichlorophenylmethyl variant highlights advancements in chromatographic purification or crystallization techniques .

Biological Activity

(2E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid (CAS 884048-51-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- CAS Number : 884048-51-5

- SMILES Notation : CC1=NN(C=C1/C=C/C(=O)O)C

The compound features a pyrazole ring substituted with a dimethyl group and an acrylic acid moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable activity against several pathogenic bacteria. For example, derivatives similar to this compound showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .

- Hemolytic Activity : The hemolytic activity was low (ranging from 3.23% to 15.22% lysis), indicating a favorable safety profile for potential therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

Cytotoxicity Studies

- Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MDA-MB-231 and 4T1.

- IC50 Values : The IC50 values for related pyrazole compounds ranged from 6.59 to 12.51 μM for MDA-MB-231 cells, indicating strong cytotoxic effects .

- Selectivity : The selectivity index was favorable when compared to non-cancerous cell lines, suggesting potential for targeted cancer therapy .

Enzymatic Inhibition

This compound has also been identified as an inhibitor of critical enzymes involved in bacterial resistance mechanisms.

Key Enzyme Targets

- DNA Gyrase : The compound displayed IC50 values between 12.27–31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .

- Dihydrofolate Reductase (DHFR) : It also inhibited DHFR with IC50 values ranging from 0.52–2.67 μM, which is significant as this enzyme is a target for many antifolate drugs .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL; effective against biofilms |

| Anticancer | IC50 values: 6.59 - 12.51 μM in MDA-MB-231 cells |

| Enzyme Inhibition | DNA gyrase IC50: 12.27 - 31.64 μM; DHFR IC50: 0.52 - 2.67 μM |

Case Studies and Research Findings

Several studies have confirmed the promising biological activities of this compound:

- A study published in ACS Omega demonstrated that pyrazole derivatives could synergistically enhance the efficacy of existing antibiotics while exhibiting low toxicity profiles .

- Another research article highlighted the anticancer properties of pyrazole-based compounds and their potential applications in targeted therapies for various cancers .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid?

- Methodological Answer : The synthesis typically involves two stages: (1) Formation of the pyrazole core via cyclization of hydrazine with 1,3-diketones, followed by alkylation to introduce methyl groups at positions 3 and 5. (2) Introduction of the acrylic acid moiety through a condensation reaction, such as Knoevenagel or Wittig reactions, using acryloyl chloride or malonic acid derivatives. Key parameters include maintaining anhydrous conditions during alkylation and optimizing reaction temperatures (60–80°C) to prevent side product formation. Purification via recrystallization or column chromatography is critical to isolate the (2E)-stereoisomer .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the stereochemistry (E-configuration) by analyzing coupling constants (e.g., for α,β-unsaturated acids) and substituent positions on the pyrazole ring .

- IR Spectroscopy : The carboxylic acid O–H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680–1700 cm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and fragmentation patterns .

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Conduct kinetic stability assays in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC or UV-Vis spectroscopy, focusing on the α,β-unsaturated system’s susceptibility to hydrolysis or oxidation. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify electrophilic sites (e.g., β-carbon of the acrylic acid). Molecular docking simulations predict binding affinities with biological targets, such as enzymes with nucleophilic residues (e.g., serine proteases). Experimental validation via kinetic studies (e.g., Michael addition rates) refines computational predictions .

Q. What strategies resolve discrepancies in reported biological activities of derivatives of this compound?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., ester vs. amide derivatives) or assay conditions. Standardize testing protocols:

- Use isogenic cell lines to minimize genetic variability in cytotoxicity assays.

- Compare IC values under consistent nutrient media and incubation times.

- Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm activity .

Q. How can researchers elucidate the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesis : React the compound with metal salts (e.g., Cu(II), Fe(III)) in ethanol/water mixtures. Adjust pH to deprotonate the carboxylic acid for ligand coordination.

- Characterization : Single-crystal X-ray diffraction reveals binding modes (monodentate vs. bidentate). Spectroscopic techniques (UV-Vis, EPR) identify metal-ligand charge transfer bands and oxidation states.

- Applications : Study catalytic activity in oxidation reactions or antimicrobial potency in metal-complexed forms .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound?

- Methodological Answer : Yield discrepancies (~40–85%) stem from:

- Alkylation Efficiency : Competing N- vs. C-alkylation during pyrazole ring functionalization. Use protecting groups (e.g., Boc) to direct regioselectivity .

- Stereochemical Control : E/Z isomerization during acrylic acid formation. Employ stereoselective catalysts (e.g., L-proline in Knoevenagel reactions) .

Experimental Design Considerations

Q. What are the critical parameters for scaling up the synthesis of this compound without compromising purity?

- Methodological Answer :

- Reactor Type : Transition from batch to flow chemistry for exothermic steps (e.g., acryloyl chloride addition).

- Solvent Choice : Replace THF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .

Advanced Applications

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid with pH-sensitive groups (e.g., hydrazones) for tumor-specific release.

- Conjugation : Click chemistry (e.g., CuAAC) attaches polyethylene glycol (PEG) chains to improve pharmacokinetics. Validate targeting via fluorescence-labeled analogs in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.